![molecular formula C18H24O4 B12554353 1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 165685-26-7](/img/structure/B12554353.png)
1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes a naphthalene core with butanol groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- typically involves the reaction of 2,7-dihydroxynaphthalene with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-[1,4-naphthalenediylbis(oxy)]bis-
- Benzenamine, 4,4’-[2,7-naphthalenediylbis(oxy)]bis-
- 4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline
Uniqueness
1-Butanol, 4,4’-[2,7-naphthalenediylbis(oxy)]bis- stands out due to its specific structural features, such as the presence of butanol groups and the naphthalene core. These features confer unique chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
165685-26-7 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[7-(4-hydroxybutoxy)naphthalen-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C18H24O4/c19-9-1-3-11-21-17-7-5-15-6-8-18(14-16(15)13-17)22-12-4-2-10-20/h5-8,13-14,19-20H,1-4,9-12H2 |
InChI Key |
RTEFTCFZTMTVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OCCCCO)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


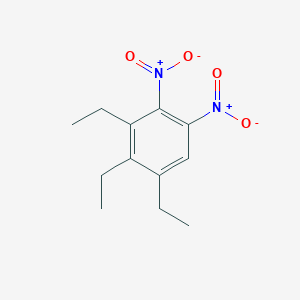
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
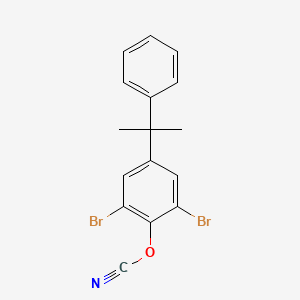
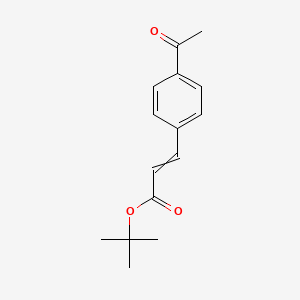
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)


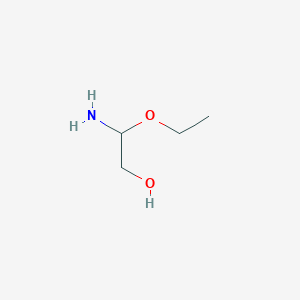
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
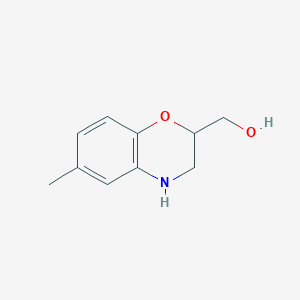
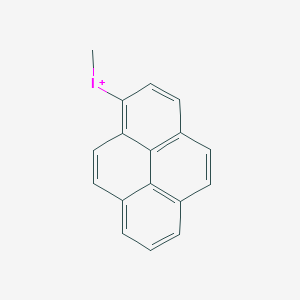
![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)
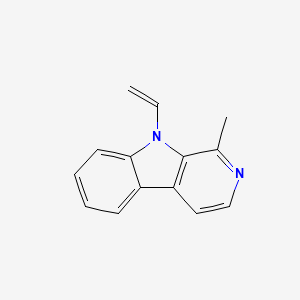
![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)
